molecular formula C23H25ClN2OS B2944724 2-[(4-Benzylpiperidino)methyl]phenyl (2-chloro-1,3-thiazol-5-yl)methyl ether CAS No. 866149-59-9

2-[(4-Benzylpiperidino)methyl]phenyl (2-chloro-1,3-thiazol-5-yl)methyl ether

Cat. No. B2944724
CAS RN: 866149-59-9
M. Wt: 412.98
InChI Key: JYZMCHCZCFXCBH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a benzylpiperidino group and a chloro-thiazolyl group linked by a methylene bridge . The presence of chlorine in the molecule has been confirmed in similar compounds .

Scientific Research Applications

PPARgamma Agonists

The compound 2-[(4-Benzylpiperidino)methyl]phenyl (2-chloro-1,3-thiazol-5-yl)methyl ether shows relevance in the study of PPARgamma agonists. Research has explored the structure-activity relationship around phenyl alkyl ether moieties, revealing several potent and selective PPARgamma agonists with improved aqueous solubility, such as in the case of 2(S)-((2-benzoylphenyl)amino)-3-(4-¿2-[5-methyl-2-(4-methylpiperazin+ ++- 1-yl)thiazol-4-yl]ethoxy¿phenyl)propionic acid, which provides insight into PPARgamma binding and functional activity (J. Collins et al., 1998).

Coordination Complexes in Photocatalysis

In the field of photocatalysis, the use of ether-bridged dicarboxylic acids, such as in the synthesis of coordination polymeric architectures, has been investigated. These materials have shown promise as photocatalysts for the degradation of organic dye pollutants, demonstrating the utility of this class of compounds in environmental applications (Lu Lu et al., 2021).

High-Temperature Reactions

Research has also delved into the reactions of allyl phenyl ether in high-temperature water, showcasing how these reactions offer environmentally benign alternatives to traditional methods involving acid catalysts or organic solvents. The diverse product distributions achieved at different temperatures indicate the potential of these compounds in various synthetic applications (L. Bagnell et al., 1996).

Synthesis of Hydroxy-Substituted Compounds

Another area of research includes the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. These compounds, often synthesized via Williamson ether synthesis, serve as versatile building blocks in drug discovery, highlighting the adaptability and significance of these types of molecules in medicinal chemistry (Martina Durcik et al., 2020).

Marine-Derived Fungal Derivatives

The discovery of bioactive phenyl ether derivatives from marine-derived fungi, such as Aspergillus carneus, underlines the potential of these compounds in the development of new antioxidants. The study of these natural compounds contributes to our understanding of bioactive substances in marine organisms (Lan-lan Xu et al., 2017).

properties

IUPAC Name

5-[[2-[(4-benzylpiperidin-1-yl)methyl]phenoxy]methyl]-2-chloro-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2OS/c24-23-25-15-21(28-23)17-27-22-9-5-4-8-20(22)16-26-12-10-19(11-13-26)14-18-6-2-1-3-7-18/h1-9,15,19H,10-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZMCHCZCFXCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=CC=CC=C3OCC4=CN=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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